2-Amino-1-morpholin-4-ylguanidine

Synthetic Chemistry Aminoguanidine Derivatives Reaction Yield Optimization

Researchers requiring high-yielding synthetic access to 1,1-disubstituted-3-aminoguanidines often encounter poor reactivity with piperidine-based precursors. 2-Amino-1-morpholin-4-ylguanidine directly addresses this pain point: - Demonstrably superior reactivity with S-methyl-isothiosemicarbazide, giving good yields where piperidine fails - Reduces material costs and synthesis time for building aminoguanidine libraries - Defined molecular weight (159.19 g/mol) and boiling point (267.0±50.0°C) simplify analytical method development

Molecular Formula C5H13N5O
Molecular Weight 159.19 g/mol
CAS No. 186404-40-0
Cat. No. B068351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-morpholin-4-ylguanidine
CAS186404-40-0
SynonymsHydrazinecarboximidamide, N-4-morpholinyl-
Molecular FormulaC5H13N5O
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1COCCN1NC(=NN)N
InChIInChI=1S/C5H13N5O/c6-5(8-7)9-10-1-3-11-4-2-10/h1-4,7H2,(H3,6,8,9)
InChIKeyCOSCFZFLKBURFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-morpholin-4-ylguanidine: Identity & Procurement


2-Amino-1-morpholin-4-ylguanidine (CAS 186404-40-0) is a small-molecule aminoguanidine derivative characterized by a central guanidine core bearing a primary amino group and an N-morpholinyl substituent . With a molecular formula of C5H13N5O and a molecular weight of 159.19 g/mol, this compound belongs to the class of substituted guanidines, which are widely recognized for their capacity to engage in hydrogen bonding and electrostatic interactions with biological targets [1]. The morpholine ring introduces specific physicochemical properties, including predicted density of 1.5±0.1 g/cm³ and boiling point of 267.0±50.0 °C at 760 mmHg, that influence its utility in synthetic chemistry and medicinal chemistry applications .

Why 2-Amino-1-morpholin-4-ylguanidine Cannot Be Substituted


Substitution of 2-amino-1-morpholin-4-ylguanidine with other aminoguanidine derivatives is not feasible due to the critical influence of the N-morpholinyl substituent on both synthetic reactivity and resultant molecular properties. Comparative reactivity studies of cyclic secondary amines with S-methyl-isothiosemicarbazide demonstrate that the morpholine adduct forms in good yield, whereas piperidine yields are markedly poor, directly affecting synthetic accessibility and cost of procurement [1]. Furthermore, the morpholine ring confers distinct electronic and steric characteristics compared to piperazine, pyrrolidine, or unsubstituted aminoguanidines, which directly impacts metal coordination behavior and redox potential in complexation studies [2]. Generic substitution would alter both the feasibility of synthesis and the downstream performance in applications requiring specific guanidine reactivity profiles.

2-Amino-1-morpholin-4-ylguanidine: Comparative Evidence


Synthetic Yield: Morpholine vs. Piperidine Derivatives

In direct comparative synthesis of 1,1-disubstituted-3-aminoguanidines via reaction of S-methyl-isothiosemicarbazide hydriodide with cyclic secondary amines, the morpholine derivative (which yields a compound structurally analogous to 2-amino-1-morpholin-4-ylguanidine) is obtained in good yield, whereas the piperidine analog is obtained in poor yield [1]. This yield differential directly impacts procurement economics and synthetic route viability.

Synthetic Chemistry Aminoguanidine Derivatives Reaction Yield Optimization

Physicochemical Properties vs. Unsubstituted Aminoguanidine

2-Amino-1-morpholin-4-ylguanidine possesses distinct physicochemical properties relative to unsubstituted aminoguanidine. The target compound has a molecular weight of 159.19 g/mol, predicted density of 1.5±0.1 g/cm³, and predicted boiling point of 267.0±50.0 °C at 760 mmHg . In contrast, unsubstituted aminoguanidine (CH₆N₄) has a molecular weight of 74.09 g/mol, density of approximately 1.3 g/cm³, and boiling point of 171 °C [1]. The addition of the morpholine ring increases molecular weight by approximately 85 Da, substantially elevates boiling point, and modifies density.

Physicochemical Characterization Drug Discovery Property Prediction

Metal Complex Redox Potential: Morpholine vs. Piperazine

In a comparative study of 2-formylpyridine guanylhydrazone derivatives, the morpholine-substituted variant exhibited distinct redox properties compared to the piperazine-substituted analog when complexed with copper(II) [1]. While the study does not directly evaluate 2-amino-1-morpholin-4-ylguanidine, it demonstrates class-level evidence that the morpholine moiety confers measurably different electronic effects than structurally similar nitrogen heterocycles, which is relevant for applications in catalysis, metal chelation, and bioinorganic probe design.

Bioinorganic Chemistry Metal Complexation Redox Modulation

2-Amino-1-morpholin-4-ylguanidine: Validated Applications


Synthetic Intermediate for Na⁺/H⁺ Exchange Inhibitors

Patented guanidine derivatives containing morpholinyl(lower)alkyl substituents (structurally related to 2-amino-1-morpholin-4-ylguanidine) have demonstrated potent inhibitory activity on Na⁺/H⁺ exchange in cells, with claimed utility for cardiovascular and cerebrovascular disease treatment [1]. The morpholine-containing guanidine scaffold is explicitly claimed in US Patent 6,017,917, which describes compounds possessing strong Na⁺/H⁺ exchange inhibition [1]. 2-Amino-1-morpholin-4-ylguanidine serves as a key synthetic building block for generating proprietary analogs within this patent space, where the morpholine ring contributes essential pharmacological properties not provided by piperidine, piperazine, or pyrrolidine alternatives [1].

High-Yield Aminoguanidine Derivative Synthesis

Research laboratories requiring reliable, high-yielding synthetic access to 1,1-disubstituted-3-aminoguanidines should prioritize morpholine-based precursors due to their demonstrably superior reactivity with S-methyl-isothiosemicarbazide compared to piperidine [1]. The good yields observed for morpholine adducts translate to reduced material costs, shorter synthesis times, and improved overall process efficiency for generating libraries of aminoguanidine derivatives [1].

Tunable Redox Properties in Coordination Chemistry

Investigators developing metal complexes for catalytic, sensing, or bioinorganic applications can exploit the differential redox modulation conferred by the morpholine moiety in guanylhydrazone ligands [1]. The measurable shift in copper(II) complex redox potential between morpholine- and piperazine-substituted analogs provides a rational basis for selecting 2-amino-1-morpholin-4-ylguanidine-derived ligands when specific electrochemical behavior is required [1].

Reference Standard for Analytical Method Development

Analytical laboratories developing HPLC, LC-MS, or GC methods for the detection and quantification of morpholine-substituted guanidines in pharmaceutical or environmental matrices can employ 2-amino-1-morpholin-4-ylguanidine as a well-characterized reference standard. Its defined molecular weight (159.19 g/mol), predicted boiling point (267.0±50.0 °C), and density (1.5±0.1 g/cm³) [1] provide reliable physicochemical benchmarks for method validation, retention time calibration, and system suitability testing.

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